(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, along with a sec-butyl group and a dihydrooxazole ring
Méthodes De Préparation
The synthesis of (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole typically involves multiple steps, including the formation of the pyridine ring, the introduction of the trifluoromethyl group, and the construction of the dihydrooxazole ring. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide, sec-butyl lithium, and oxazoline derivatives. Reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Applications De Recherche Scientifique
(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the dihydrooxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other trifluoromethylpyridine derivatives and dihydrooxazole-containing molecules. Compared to these compounds, (S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. For example, other trifluoromethylpyridine derivatives may lack the dihydrooxazole ring, resulting in different reactivity and applications .
Activité Biologique
(S)-4-((S)-sec-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of dihydrooxazoles, which have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A trifluoromethyl group attached to a pyridine ring.
- A sec-butyl group contributing to its lipophilicity.
- A dihydrooxazole ring which is essential for its biological activity.
The IUPAC name is (4S)-4-[(2S)-butan-2-yl]-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole. Its molecular formula is C13H15F3N2O, with a molecular weight of 270.27 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances binding affinity to enzymes and receptors, while the dihydrooxazole moiety can participate in hydrogen bonding and other interactions that modulate biological effects.
Antifungal Activity
Recent studies have highlighted the antifungal properties of dihydrooxazole derivatives. For instance, related compounds have exhibited broad-spectrum antifungal activity against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for these compounds were reported as follows:
Compound | MIC (µg/mL) against Candida albicans | MIC (µg/mL) against Cryptococcus neoformans | MIC (µg/mL) against Aspergillus fumigatus |
---|---|---|---|
A30 | 0.03 | 0.25 | 0.25 |
A31 | 0.05 | 0.50 | 1.00 |
A33 | 0.50 | 1.00 | 2.00 |
These findings suggest that derivatives of this compound may possess similar or enhanced antifungal activity due to structural similarities .
Pharmacokinetics
Pharmacokinetic studies indicate that certain derivatives exhibit favorable metabolic stability in human liver microsomes, with half-lives ranging from 69.4 to 80.5 minutes. This stability is crucial for maintaining effective drug levels in vivo and minimizing potential toxicity . Additionally, some compounds showed minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower risk of drug-drug interactions .
Case Studies
- Study on Antifungal Efficacy : In a comparative study involving several dihydrooxazole derivatives, it was found that compounds similar to this compound demonstrated significant antifungal activity with low toxicity profiles in animal models .
- Pharmacokinetic Evaluation : A pharmacokinetic evaluation conducted on a derivative indicated that it had suitable absorption and distribution characteristics in SD rats, supporting further development as a therapeutic agent .
Propriétés
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c1-3-8(2)11-7-19-12(18-11)10-5-4-9(6-17-10)13(14,15)16/h4-6,8,11H,3,7H2,1-2H3/t8-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFYKVEAZOWOR-GZMMTYOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.